molecular formula C19H15F2N3O2S B6492968 N-(3-fluoro-4-methylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 895104-63-9

N-(3-fluoro-4-methylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B6492968
CAS No.: 895104-63-9
M. Wt: 387.4 g/mol
InChI Key: PFMPQYJSPRGVIZ-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrazinone core, a thioacetamide linker, and substituted phenyl groups. The 3-fluoro-4-methylphenyl and 4-fluorophenyl moieties contribute to its unique electronic and steric properties, which are critical for interactions with biological targets.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2S/c1-12-2-5-14(10-16(12)21)23-17(25)11-27-18-19(26)24(9-8-22-18)15-6-3-13(20)4-7-15/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMPQYJSPRGVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Future Research Directions

Biological Profiling : Establish IC50 values and selectivity indices for the target compound across disease-relevant assays.

Structural Optimization: Explore hybrid structures combining pyrazinone cores with triazolo motifs to enhance potency .

In Silico Studies : Use molecular docking to predict interactions with targets like EGFR or PARP, leveraging data from analogues .

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